rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate
Description
rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate (CAS: 2055840-97-4) is a chiral compound with a molecular formula of C₁₄H₁₉NO₃ and a molar mass of 249.31 g/mol . Its structure features:
- A five-membered oxolane (tetrahydrofuran) ring with (3S,4S) stereochemistry.
- A (1R)-1-phenylethylamino substituent at the 4-position of the oxolane ring.
- A methyl ester group at the 3-position.
Its amino and ester functionalities suggest applications in catalysis, drug intermediates, or enantioselective synthesis.
Properties
IUPAC Name |
methyl (3S,4S)-4-[[(1R)-1-phenylethyl]amino]oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(11-6-4-3-5-7-11)15-13-9-18-8-12(13)14(16)17-2/h3-7,10,12-13,15H,8-9H2,1-2H3/t10-,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWULYQHYAJIJY-RAIGVLPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2COC[C@H]2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119261 | |
| Record name | 3-Furancarboxylic acid, tetrahydro-4-[[(1R)-1-phenylethyl]amino]-, methyl ester, (3S,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055840-97-4 | |
| Record name | 3-Furancarboxylic acid, tetrahydro-4-[[(1R)-1-phenylethyl]amino]-, methyl ester, (3S,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055840-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furancarboxylic acid, tetrahydro-4-[[(1R)-1-phenylethyl]amino]-, methyl ester, (3S,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of (3S,4S)-4-aminooxolane-3-carboxylic acid with (1R)-1-phenylethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Synthetic Preparation and Key Reactions
The compound is synthesized via stereoselective pathways, often involving palladium-catalyzed hydrogenation or conjugated addition. For example:
-
Deprotection of the Phenylethyl Group :
Hydrogenolysis with 10% palladium on carbon under hydrogen atmosphere removes the (1R)-1-phenylethyl protecting group. This reaction typically proceeds in methanol with acetic acid, yielding the free amine intermediate (Table 1) . -
Ester Functionalization :
The methyl ester undergoes hydrolysis under acidic conditions (6 M HCl) to yield the carboxylic acid derivative . Basic hydrolysis (e.g., LiOH/THF/H₂O) is alternatively employed for selective transformations .
Functional Group Transformations
The amino and ester groups enable further derivatization:
-
Acylation :
Treatment with ethyl chlorooxoacetate in dichloromethane introduces acyl groups at the nitrogen, forming tertiary amides. Purification via silica gel chromatography ensures high diastereomeric purity .
Catalytic and Stereochemical Considerations
-
Palladium-Mediated Aminocarbonylation :
Palladium(II) catalysts (e.g., PdCl₂) enable CO insertion into C–Pd bonds during ring-forming reactions, as observed in analogous pyrrolidine syntheses . This mechanism suggests potential for modifying the oxolane ring under carbon monoxide pressure.Syn-aminopalladation governs stereoselectivity, favoring the 3S,4S configuration .
-
Hydroboration-Oxidation :
For homologation, borane-mediated hydroboration of olefin intermediates (e.g., 12o ) introduces hydroxyl groups, which are subsequently oxidized or functionalized .
Purification and Analytical Data
-
Chromatography : Silica gel column chromatography (heptane/EtOAc gradients) and preparative HPLC are standard for isolating high-purity products .
-
Spectroscopic Characterization :
Comparative Reaction Efficiency
Reaction yields vary significantly based on conditions:
| Reaction Type | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| Hydrogenolysis | Pd/C, MeOH | 20–25°C | 28–83% |
| Nitrile coupling | K₂CO₃, DMSO | 100°C | 26–31% |
| Acylation | DIEA, CH₂Cl₂ | RT | 70–89% |
Scientific Research Applications
Structural Characteristics
The structure of this compound features a chiral center, which is crucial for its biological activity. The presence of the phenylethylamine moiety suggests potential interactions with neurotransmitter systems, particularly those involving adrenergic receptors.
Pharmaceutical Development
rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate has garnered attention for its potential as a lead compound in drug discovery:
- Targeting Neurotransmitter Systems : The phenylethylamine structure is known to influence neurotransmitter pathways, which could be beneficial in developing treatments for neurological disorders such as depression or anxiety.
- Potential as a Protein Degrader Building Block : This compound is categorized under protein degrader building blocks, which are vital in developing targeted protein degradation therapies that can selectively eliminate disease-causing proteins.
Biological Studies
Research indicates that compounds similar to this compound may exhibit:
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound could potentially modulate serotonin and norepinephrine levels, indicating possible antidepressant effects.
- Anti-inflammatory Properties : Investigations into related compounds have shown promise in reducing inflammation, which could lead to applications in treating autoimmune diseases.
Chemical Synthesis and Methodology
The synthesis of this compound involves several steps that can be optimized for yield and purity:
- Chiral Synthesis Techniques : Employing asymmetric synthesis methods to enhance the yield of the desired enantiomer is crucial in its production.
- Analytical Methods for Characterization : Techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Case Study 1: Development of Antidepressants
A study conducted on oxolane derivatives demonstrated that modifications on the phenylethylamine core could significantly enhance their affinity for serotonin receptors. This suggests that this compound might be further explored as a scaffold for novel antidepressants.
Case Study 2: Protein Degradation Mechanisms
Research into targeted protein degradation has highlighted the role of small molecules in modulating protein levels within cells. Compounds like this compound could serve as essential components in creating more effective protein degraders, potentially leading to breakthroughs in cancer treatment.
Mechanism of Action
The mechanism of action of rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, (2R,3S)-rel- (CAS: 96125-49-4)
- Molecular Formula : C₁₁H₁₂O₄
- Molar Mass : 208.21 g/mol .
- Key Features :
- Contains a three-membered epoxide (oxirane) ring with (2R,3S) stereochemistry.
- Substituted with a 4-methoxyphenyl group and a methyl ester.
- Differences: The epoxide ring is more strained and reactive compared to the oxolane ring in the target compound, making it a stronger electrophile for ring-opening reactions.
rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 217795-84-1)
- Molecular Formula: C₁₄H₁₉NO₃
- Molar Mass : 249.31 g/mol .
- Key Features :
- A six-membered piperidine ring with (3R,4R) stereochemistry.
- Substituted with a hydroxy group (4-position) and methyl group (3-position).
- Contains a benzyl ester instead of a methyl ester.
- Differences: The piperidine ring adopts a chair conformation, reducing steric strain compared to the oxolane ring. The hydroxy group enables hydrogen bonding, increasing hydrophilicity relative to the target compound’s amino group. The benzyl ester may confer higher lipophilicity and slower hydrolysis rates than the methyl ester.
Data Table: Structural and Physical Properties
Research Findings and Implications
Pharmacological Potential
Stereochemical Considerations
- The rel-(3S,4S) configuration of the target compound could lead to distinct enantioselectivity in catalysis or receptor binding, contrasting with the rel-(2R,3S) epoxide or rel-(3R,4R) piperidine derivatives.
Biological Activity
rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate, identified by its CAS number 2055840-97-4, is a synthetic compound that belongs to a class of oxolane derivatives. Due to its unique structural features, this compound has garnered interest in various biological applications, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 249.31 g/mol. The compound exhibits chirality, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 2055840-97-4 |
Research indicates that this compound may function as an enzyme inhibitor or modulator. Its structural configuration allows for interaction with specific biological targets, potentially influencing pathways related to neurotransmission and metabolic processes.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Cytotoxicity and Antiproliferative Effects : In vitro assays have shown that this compound exhibits cytotoxic properties against various cancer cell lines. This suggests its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies indicate that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects in animal models, suggesting its utility in treating inflammatory disorders.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Study 2: Neuroprotection
In another study focusing on neurodegeneration, the compound was administered to mice subjected to oxidative stress. Behavioral tests showed improved cognitive function and reduced neuronal damage compared to control groups.
Q & A
Basic: How should researchers design a synthetic route for rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate?
Methodological Answer:
Synthetic route design begins with literature analysis to identify analogous oxolane-carboxylate syntheses, focusing on stereoselective methods. Key steps include:
- Chiral Pool Strategy : Utilize chiral starting materials like (1R)-1-phenylethylamine to control stereochemistry at the 4-position of the oxolane ring .
- Ring-Closing Reactions : Optimize conditions (e.g., solvent, catalyst) for oxolane ring formation via intramolecular cyclization, referencing bicyclic systems in and .
- Protection/Deprotection : Protect the amine group during esterification to avoid side reactions, as seen in Fmoc-protected analogs ( ) .
- Troubleshooting : Monitor reaction progress with TLC/HPLC and adjust stoichiometry if intermediates degrade ( ) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on structurally related compounds (e.g., ):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335) and avoid dust formation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .
- First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical evaluation .
Advanced: How can researchers resolve stereochemical inconsistencies in synthesized batches?
Methodological Answer:
Discrepancies in stereoisomer ratios require multi-technique validation:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers, as applied in for bicyclic compounds .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, referencing ’s use of Fmoc-protected analogs .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the oxolane ring to verify diastereomeric purity .
- Data Reconciliation : Cross-validate results with computational models (e.g., DFT for energy-minimized conformers) .
Advanced: What experimental frameworks are suitable for studying environmental fate and degradation pathways?
Methodological Answer:
Adopt methodologies from long-term environmental studies ():
- Laboratory Simulations : Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature .
- Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate acute toxicity (LC) and bioaccumulation potential .
- Field Monitoring : Deploy passive samplers in water/soil to track real-world persistence, modeled after ’s multi-compartment analysis .
- Degradation Product Identification : Apply LC-QTOF-MS to characterize metabolites, ensuring alignment with OECD guidelines .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., NMR vs. MS data) necessitate systematic validation:
- Repeat Experiments : Re-run analyses under identical conditions to rule out instrumentation errors .
- Complementary Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the oxolane ring () .
- High-Resolution MS : Confirm molecular formula (e.g., CHNO) and rule out adducts .
- Reference Standards : Compare with authentic samples or commercially available stereoisomers .
- Peer Review : Consult crystallography experts to interpret ambiguous data .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC-UV/ELSD : Quantify impurities using C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .
- Karl Fischer Titration : Determine residual water content (<0.5% w/w) to ensure stability .
- Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
- Melting Point Analysis : Compare observed ranges with literature to detect polymorphic variations .
Advanced: How can researchers optimize reaction yields while maintaining stereochemical fidelity?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .
- Kinetic Studies : Monitor reaction progression via in-situ IR to arrest processes at maximum yield .
- Chiral Additives : Introduce non-racemic catalysts (e.g., BINOL derivatives) to enhance enantiomeric excess .
- Scale-Up Considerations : Maintain mixing efficiency and heat transfer to prevent racemization during large-scale syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
